molecular formula C17H21N3O5 B2891202 N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 825599-71-1

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2891202
CAS No.: 825599-71-1
M. Wt: 347.371
InChI Key: XDGLZILHZRXYDU-UHFFFAOYSA-N
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Description

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with N-(3-(diethylamino)propyl)amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as chloroform or toluene and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to form corresponding alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

  • N-(3-(dimethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
  • N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Comparison: this compound is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-3-19(4-2)9-5-8-18-16(21)14-11-12-10-13(20(23)24)6-7-15(12)25-17(14)22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLZILHZRXYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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